molecular formula C21H19ClN4O2S B2579692 N-(3-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251679-85-2

N-(3-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2579692
CAS No.: 1251679-85-2
M. Wt: 426.92
InChI Key: JANQYZCBDVDKJJ-UHFFFAOYSA-N
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Description

The structure features a triazolopyridine core substituted with a sulfonamide group bearing two aromatic moieties: a 3-chlorophenyl and a 3-methylbenzyl group. The chlorine atom at the meta position of the phenyl ring and the methyl group on the benzyl substituent likely influence electronic and steric properties, affecting binding affinity and pharmacokinetics.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c1-15-6-3-7-17(12-15)14-26(19-9-4-8-18(22)13-19)29(27,28)20-10-5-11-25-16(2)23-24-21(20)25/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANQYZCBDVDKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Scientific Research Applications

Antimalarial Applications

Recent studies have highlighted the potential of compounds within the [1,2,4]triazolo[4,3-a]pyridine class, particularly those containing a sulfonamide group, as promising candidates for antimalarial drug development. A significant study involved a library of 1561 compounds that were screened for activity against Plasmodium falciparum, the causative agent of malaria. Among these compounds, several derivatives exhibited notable antimalarial activity with IC50 values indicating effective inhibition of the parasite's growth .

Case Study: Antimalarial Activity

In a study published in Molecules, researchers synthesized and evaluated various triazolopyridine sulfonamides. The compound N-(3-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide was part of this investigation. The findings suggested that compounds with similar structural features could serve as effective antimalarial agents due to their ability to target specific enzymes within the parasite's metabolic pathways. The study emphasized the importance of further optimization to enhance efficacy and reduce potential resistance development .

Broader Pharmaceutical Implications

Beyond antimalarial applications, triazolopyridine compounds have shown versatility in treating various diseases due to their diverse biological activities. They have been investigated for:

  • Antibacterial Activity : Some derivatives exhibit significant antibacterial properties against resistant strains.
  • Antifungal Properties : Certain triazolopyridines have demonstrated effectiveness against fungal infections.
  • Anti-inflammatory Effects : Research indicates potential use in managing inflammatory conditions.
  • Neurological Applications : Compounds within this class have been explored for their anxiolytic and anticonvulsant effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the triazole and pyridine rings can significantly influence biological activity. For instance:

Substituent Effect on Activity
ChlorineEnhances binding affinity to target enzymes
MethylIncreases lipophilicity and cellular uptake
Sulfonamide GroupCritical for antimalarial efficacy

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader series of triazolopyridine sulfonamides with varying substituents. Below is a detailed comparison based on substituents, physicochemical properties, and spectral data derived from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituents) Melting Point (°C) Molecular Weight (g/mol) Key NMR Shifts (δ, ppm) LC/MS Data (m/z) Reference
Target Compound
N-(3-Chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Not reported Not reported Not reported Not reported N/A
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) 160–162 434.8 5.25 (s, CH₂), 9.51 (s, H-3) 435.6 [M+H]⁺
N-(3,5-Dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8c) 168–169 447.5 2.04 (s, 2CH₃), 3.71 (s, OCH₃), 8.62 (H-5) Not reported
N-(3-Chlorophenyl)-N-(2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (8h) Not reported 441.9 Not reported Not reported
N-(4-Chlorophenyl)-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (8i) Not reported 441.9 Not reported Not reported

Key Observations:

Substituent Effects on Melting Points :

  • Compound 8a (3-chlorobenzyl, 3,5-difluorophenyl) has a lower melting point (160–162°C) compared to 8c (168–169°C), which features bulkier 3,5-dimethylphenyl and 4-methoxybenzyl groups. This suggests that increased steric hindrance or polar groups (e.g., methoxy) enhance crystallinity .

Electronic and Steric Modifications :

  • Fluorine and chlorine atoms (electron-withdrawing groups) in 8a , 8h , and 8i may enhance metabolic stability and target binding compared to methyl or methoxy groups (electron-donating) in 8c . Positional isomerism (e.g., 3-Cl vs. 4-Cl in 8h vs. 8i ) could further modulate activity .

Spectral Signatures :

  • The ¹H-NMR spectrum of 8a shows a singlet at δ 5.25 ppm for the CH₂ group, while 8c exhibits distinct methyl (δ 2.04 ppm) and methoxy (δ 3.71 ppm) signals. These markers aid in structural confirmation .

Molecular Weight and LC/MS Data :

  • The molecular ion peak at m/z 435.6 for 8a aligns with its calculated molecular weight (434.8 g/mol), ensuring analytical reproducibility .

Impurities and Quality Control

Related substances such as [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one and piperazine derivatives (e.g., 1-(3-chlorophenyl)piperazine) are identified as process impurities. These are controlled in drug substance batches but excluded from total impurity calculations in final formulations .

Biological Activity

N-(3-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound belonging to the triazolopyridine class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H19ClN4O2S
  • Molecular Weight : 426.9 g/mol
  • CAS Number : 1251679-85-2

The structure includes a triazole ring fused to a pyridine ring and a sulfonamide group, which are crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted the potential of triazolopyridine derivatives in various therapeutic areas, including antimalarial, antibacterial, and anticancer activities.

Antimalarial Activity

A study investigated a series of triazolopyridines bearing sulfonamide fragments for their antimalarial properties against Plasmodium falciparum. The results indicated that certain derivatives exhibited significant inhibitory activity with IC50 values as low as 2.24 μM, suggesting that modifications to the triazolopyridine scaffold could enhance antimalarial efficacy .

Antibacterial Activity

Research has shown that compounds in the triazolopyridine class possess antibacterial properties. A related compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating that similar derivatives may also exhibit antibacterial effects. The presence of the sulfonamide group is often associated with enhanced antibacterial activity due to its role in enzyme inhibition .

Enzyme Inhibition

The sulfonamide moiety of this compound has been linked to various enzyme inhibition activities. For example:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have shown strong inhibitory effects on acetylcholinesterase, which is crucial for treating neurodegenerative diseases .
  • Urease Inhibition : The compound also exhibits urease inhibitory activity, which can be beneficial in treating conditions related to urease-producing bacteria .

Case Studies and Research Findings

StudyFocusKey Findings
Antimalarial ActivityIdentified derivatives with IC50 values as low as 2.24 μM against Plasmodium falciparum.
Antibacterial and Enzyme InhibitionDemonstrated moderate antibacterial activity and strong inhibition of acetylcholinesterase and urease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing this compound, and how can its purity be validated?

  • Methodology : Synthesis typically follows a two-step procedure:

Sulfonamide intermediate preparation : React [1,2,4]triazolo[4,3-a]pyridine-8-sulfonyl chloride with 3-chlorophenylamine under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours .

N-Alkylation : Treat the intermediate with 3-methylbenzyl chloride in the presence of a base (e.g., NaH) in THF at reflux for 6–8 hours.

  • Characterization : Validate purity via:

  • ¹H/¹³C-NMR : Confirm substituent integration and absence of unreacted intermediates (e.g., aromatic proton regions at δ 7.0–8.9 ppm for triazolopyridine core) .
  • LC/MS : Monitor molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

  • Experimental Design :

  • Target selection : Prioritize enzymes or receptors structurally related to triazolopyridine sulfonamides (e.g., malarial proteases, kinase inhibitors) .
  • Dose-response curves : Use 10–12 concentrations (1 nM–100 µM) in triplicate to calculate IC₅₀ values.
  • Controls : Include standard inhibitors (e.g., chloroquine for antimalarial assays) and vehicle-only controls .
    • Data validation : Employ orthogonal assays (e.g., fluorescence-based enzymatic activity vs. SPR binding) to confirm target engagement .

Advanced Research Questions

Q. How can synthetic yields be optimized, and what factors contribute to batch-to-batch variability?

  • Optimization Strategies :

  • Base selection : Replace NaH with 3-picoline or 3,5-lutidine to enhance nucleophilic substitution efficiency during alkylation (yield improvement: ~15–20%) .
  • Catalysts : Add 1–10 mol% N-arylsulfilimine to accelerate sulfonamide coupling steps .
    • Variability sources :
  • Moisture sensitivity : Use anhydrous solvents and inert atmosphere for sulfonyl chloride reactions.
  • Byproducts : Monitor for N,N-dialkylated impurities via TLC (Rf = 0.5–0.7 in ethyl acetate/hexane 3:7) .

Q. How should conflicting biological activity data (e.g., high in vitro potency but low cellular efficacy) be resolved?

  • Troubleshooting Framework :

Solubility : Measure solubility in assay buffers (e.g., PBS with 0.1% DMSO) via nephelometry. Poor solubility may require prodrug derivatization (e.g., phosphate esters) .

Membrane permeability : Perform Caco-2 monolayer assays or PAMPA to assess passive diffusion (Pe < 1×10⁻⁶ cm/s indicates poor permeability) .

Off-target effects : Use chemoproteomics (e.g., thermal shift assays) to identify unintended interactions .

Q. What computational approaches are suitable for predicting binding modes and SAR?

  • Protocol :

  • Docking : Use AutoDock Vina with Lamarckian GA (grid box: 25×25×25 Å centered on active site; exhaustiveness = 20) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
    • SAR Analysis : Correlate substituent electronic properties (Hammett σ values) with activity trends. For example, electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance target affinity by ~30% .

Data Analysis and Interpretation

Q. How to address discrepancies between theoretical and experimental NMR spectra?

  • Stepwise Approach :

Assign peaks : Compare experimental δ values with DFT-calculated shifts (B3LYP/6-31G* level).

Dynamic effects : Consider rotameric equilibria (e.g., hindered rotation of benzyl groups causing peak splitting) .

Impurity identification : Use 2D NMR (COSY, HSQC) to detect trace intermediates (e.g., unreacted sulfonamide at δ 9.5 ppm) .

Q. What statistical methods are recommended for optimizing reaction conditions?

  • Design of Experiments (DoE) :

  • Factors : Temperature (60–100°C), catalyst loading (1–10 mol%), reaction time (6–24 h).
  • Response surface modeling : Use central composite design to identify optimal parameters (e.g., 85°C, 6 mol% catalyst, 12 h) .
    • Validation : Confirm reproducibility across ≥3 independent batches (RSD < 5% for yield) .

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